

An In-depth Technical Guide to 4-Sec-butoxybenzoic Acid: Synthesis and Properties

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Compound of Interest

Compound Name: 4-Sec-butoxybenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-sec-butoxybenzoic acid**, a member of the alkoxybenzoic acid family of organic compounds. This document details its synthesis, physicochemical properties, and explores its potential applications in research and drug development based on the known biological activities of structurally related molecules.

Physicochemical Properties

Quantitative data for **4-sec-butoxybenzoic acid** and its more extensively studied isomer, 4-n-butoxybenzoic acid, are summarized below for comparative analysis.

Table 1: Physicochemical Properties of **4-Sec-butoxybenzoic Acid**

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₄ O ₃	
Molecular Weight	194.23 g/mol	
Melting Point	119-120 °C	
InChIKey	LCMFDJQAHNDLEI-UHFFFAOYSA-N	
SMILES	CCC(C)OC1=CC=C(C=C1)C(=O)O	
Predicted m/z ([M+H] ⁺)	195.10158	

Table 2: Physicochemical and Spectral Data for 4-n-Butoxybenzoic Acid (for comparison)

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₄ O ₃	[1]
Molecular Weight	194.23 g/mol	[1]
Melting Point	147-150 °C	
¹ H NMR (CDCl ₃)	δ 10.5 (s, 1H, COOH), 8.05 (d, 2H, Ar-H), 6.90 (d, 2H, Ar-H), 4.00 (t, 2H, OCH ₂), 1.80 (m, 2H, CH ₂), 1.50 (m, 2H, CH ₂), 0.95 (t, 3H, CH ₃)	[2]
¹³ C NMR (CDCl ₃)	δ 172.0, 163.5, 132.0, 124.0, 114.5, 68.0, 31.0, 19.0, 13.8	[3]
IR (KBr, cm ⁻¹)	2960-2860 (C-H), 1680 (C=O), 1605, 1575 (C=C), 1250 (C-O ether), 920 (O-H bend)	[1][4]
Mass Spectrum (m/z)	194 (M ⁺), 138, 121	[1]

Note: Experimental spectral data for **4-sec-butoxybenzoic acid** is not readily available in the reviewed literature. The data for the n-butoxy isomer is provided as a reference.

Synthesis of 4-Sec-butoxybenzoic Acid

The synthesis of **4-sec-butoxybenzoic acid** can be achieved via a Williamson ether synthesis, a well-established and robust method for preparing ethers. This procedure involves the O-alkylation of a phenol with an alkyl halide. While a specific protocol for the sec-butoxy derivative is not extensively documented, the following experimental procedure is adapted from the reliable synthesis of the analogous 4-n-butoxybenzoic acid.^[5]

Experimental Protocol: Williamson Ether Synthesis

This two-step process involves the initial esterification of 4-hydroxybenzoic acid, followed by etherification and subsequent hydrolysis.

Step 1: Esterification of 4-hydroxybenzoic acid (Preparation of Methyl 4-hydroxybenzoate)

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzoic acid (1.0 eq) in an excess of methanol.
- Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
- Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
- Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.
- Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 4-hydroxybenzoate.

Step 2: Etherification and Hydrolysis

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4-hydroxybenzoate (1.0 eq) and potassium carbonate (1.5 eq) in

anhydrous N,N-dimethylformamide (DMF).

- Addition of Alkyl Halide: Add 2-bromobutane (1.2 eq) to the reaction mixture.
- Reaction: Heat the mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction by TLC.
- Work-up: After completion, cool the mixture to room temperature and pour it into deionized water. Extract the aqueous mixture with dichloromethane (3 x 50 mL).
- Purification of Ester: Combine the organic layers and wash with deionized water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl 4-sec-butoxybenzoate.
- Hydrolysis: Dissolve the crude ester in methanol and add a solution of potassium hydroxide (2.0 eq) in deionized water. Reflux the mixture for 4-6 hours.
- Isolation of Acid: After cooling, remove the methanol under reduced pressure. Add deionized water to the residue and acidify the solution to a pH of 2-3 with 1M HCl.
- Final Product: Collect the resulting white precipitate of **4-sec-butoxybenzoic acid** by vacuum filtration, wash thoroughly with cold deionized water, and dry in a vacuum oven. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Potential Biological Activities and Signaling Pathways

While direct biological studies on **4-sec-butoxybenzoic acid** are limited, the broader class of alkoxybenzoic acids and their precursors, hydroxybenzoic acids, have been the subject of various pharmacological investigations. This suggests potential areas of interest for drug development professionals.

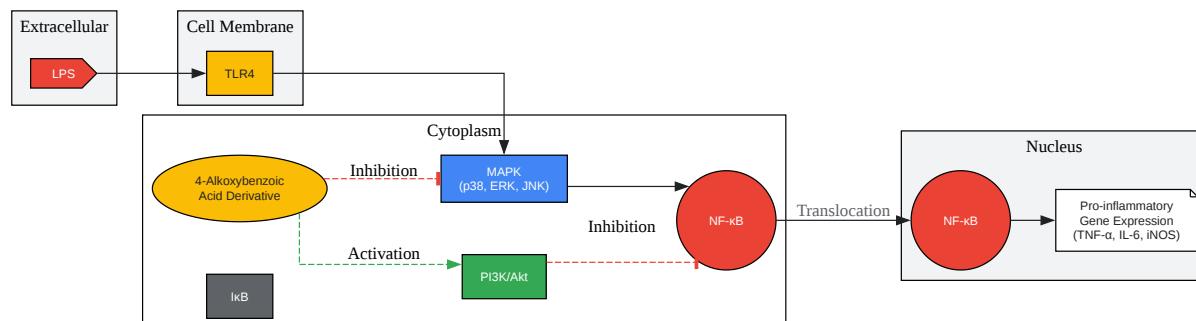
Anti-inflammatory and Neuroprotective Potential

Derivatives of alkoxy-containing heterocyclic compounds have demonstrated potent anti-inflammatory activity.^{[6][7]} These compounds have been shown to modulate key inflammatory signaling pathways. For instance, certain alkoxy-substituted quinoxalines inhibit the production

of pro-inflammatory cytokines TNF- α and IL-6 by suppressing the ERK 1/2 and JNK/c-Jun cascades and activating the anti-inflammatory PI3K/Akt pathway.[6] Furthermore, some 4-alkoxy benzoxazolone derivatives have been found to exert their anti-inflammatory effects by regulating the p38/ERK-mediated MAPK-NF- κ B/iNOS signaling pathway.[7]

The precursor molecule, 4-hydroxybenzoic acid, has also been investigated for its neuroprotective and anti-inflammatory properties. Studies have shown its ability to mitigate oxidative stress-induced neuronal cell death and, under certain conditions, protect against excitotoxicity.[8]

Given these findings, it is plausible that **4-sec-butoxybenzoic acid** could exhibit anti-inflammatory and neuroprotective effects by modulating similar signaling pathways.



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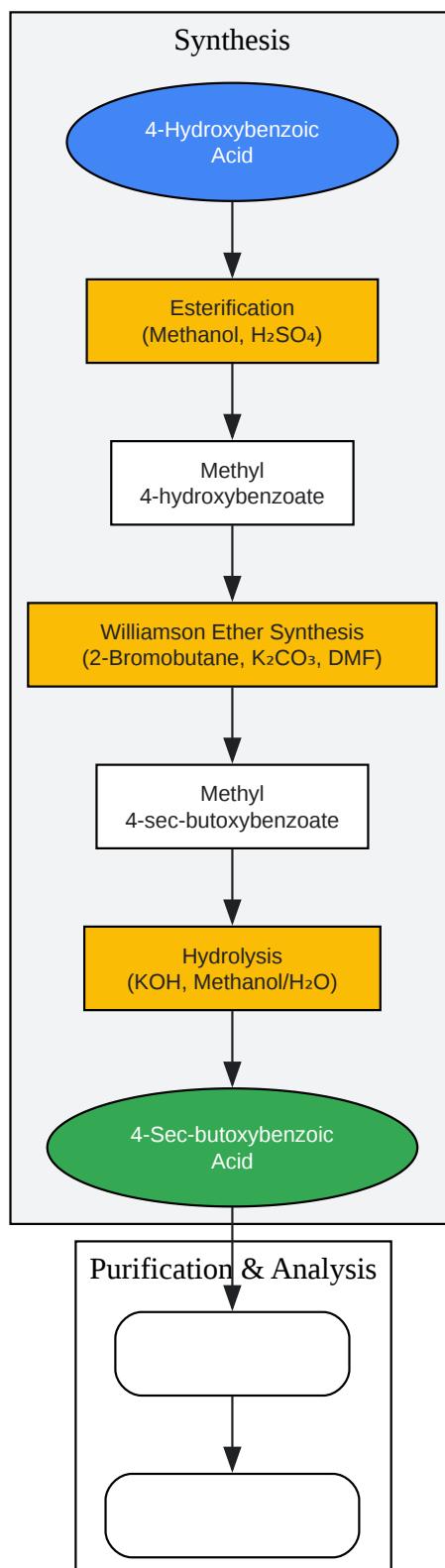
Caption: Potential anti-inflammatory signaling pathways modulated by alkoxybenzoic acid derivatives.

Other Potential Applications

- Antimicrobial and Antioxidant Activity: As derivatives of 4-hydroxybenzoic acid, alkoxybenzoic acids may possess antimicrobial and antioxidant properties.[9]
- Enzyme Inhibition: Benzoic acid derivatives have been explored as inhibitors of various enzymes, including acetylcholinesterase and carbonic anhydrase, which are relevant targets in neurodegenerative diseases like Alzheimer's.[10]
- Liquid Crystals for Drug Delivery: Alkoxybenzoic acids are well-known for their liquid crystalline properties. These materials have applications in advanced drug delivery systems, offering controlled release and targeted delivery of therapeutic agents.[5]

Experimental Workflow and Logic

The synthesis and characterization of **4-sec-butoxybenzoic acid** follow a logical experimental workflow.

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Caption: Experimental workflow for the synthesis and characterization of **4-sec-butoxybenzoic acid**.

In conclusion, **4-sec-butoxybenzoic acid** is a readily synthesizable compound with potential for further investigation in the fields of medicinal chemistry and materials science. Its structural similarity to compounds with known anti-inflammatory and neuroprotective activities makes it an interesting candidate for future drug discovery and development programs.

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